1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
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Overview
Description
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is characterized by its molecular formula C51H46N6O5 and a molecular weight of 822.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil involves multiple steps, starting from the base compound Candesartan CilexetilSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound .
Scientific Research Applications
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies investigating the biological pathways and mechanisms of angiotensin II receptor antagonists.
Medicine: Utilized in the development of new therapeutic agents for hypertension and heart failure.
Mechanism of Action
The mechanism of action of 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil involves blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Candesartan Cilexetil: The parent compound, used widely for hypertension and heart failure.
N1-Trityl Candesartan Cilexetil: Another derivative with similar applications.
N2-Ethyl Candesartan Cilexetil: A variant with slight modifications in its structure.
Uniqueness
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C51H46N6O5 |
---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C51H46N6O5/c1-35-52-46-29-17-28-45(49(58)60-36(2)61-50(59)62-42-24-13-6-14-25-42)47(46)56(35)34-37-30-32-38(33-31-37)43-26-15-16-27-44(43)48-53-55-57(54-48)51(39-18-7-3-8-19-39,40-20-9-4-10-21-40)41-22-11-5-12-23-41/h3-5,7-12,15-23,26-33,36,42H,6,13-14,24-25,34H2,1-2H3 |
InChI Key |
CRWSOVYWPGCDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 |
Origin of Product |
United States |
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